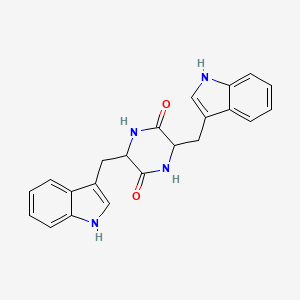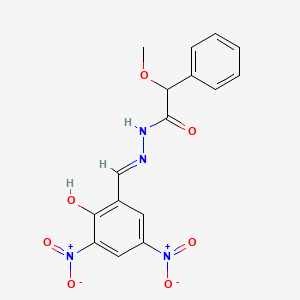![molecular formula C26H16ClN3O5 B10899384 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide](/img/structure/B10899384.png)
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-Chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with chlorophenoxy, nitrophenoxy, and cyanophenyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenoxy ring.
Coupling Reaction: Formation of the benzamide structure through an amide bond formation reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Cyanation: Introduction of a cyano group to the phenyl ring, which can be achieved using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and chlorination reactions, followed by efficient coupling and cyanation steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH~4~).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted phenoxy compounds: From nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used to study the effects of nitro and cyano groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the exploration of various pharmacophores, which can be optimized for therapeutic activity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(3-Chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-methylphenyl)benzamide
- 4-[3-(3-Chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-aminophenyl)benzamide
Uniqueness
Compared to similar compounds, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide is unique due to the presence of the cyano group, which can significantly alter its electronic properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C26H16ClN3O5 |
|---|---|
Molekulargewicht |
485.9 g/mol |
IUPAC-Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C26H16ClN3O5/c27-19-2-1-3-23(12-19)35-25-14-21(30(32)33)13-24(15-25)34-22-10-6-18(7-11-22)26(31)29-20-8-4-17(16-28)5-9-20/h1-15H,(H,29,31) |
InChI-Schlüssel |
ZHQSLCGBDUQMCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-butoxy-N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]benzohydrazide](/img/structure/B10899324.png)

![N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10899339.png)
![1-{4-[(6-Chloropyridazin-3-yl)amino]phenyl}-3-(4-ethylphenyl)thiourea](/img/structure/B10899341.png)
![(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10899347.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10899349.png)
![4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899352.png)
![3-benzyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B10899357.png)
![3-(2-fluorophenyl)-N,N-dimethyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899358.png)
![(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10899369.png)
![N-(4-bromophenyl)-2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10899376.png)

![Ethyl 6-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10899388.png)
